molecular formula C18H12N4O2S B13368818 3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368818
M. Wt: 348.4 g/mol
InChI Key: OGQYLRBTGPAESY-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzofuran moiety, a methoxyphenyl group, and a triazolo-thiadiazole core, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolo-thiadiazole derivatives.

    Substitution: Halogenated derivatives at the benzofuran or methoxyphenyl positions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of microbial growth or modulation of signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a more potent compound in certain applications compared to its analogs .

Properties

Molecular Formula

C18H12N4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N4O2S/c1-23-13-8-6-11(7-9-13)17-21-22-16(19-20-18(22)25-17)15-10-12-4-2-3-5-14(12)24-15/h2-10H,1H3

InChI Key

OGQYLRBTGPAESY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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